N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a methoxyphenyl group, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxoethoxy intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the oxoethoxy intermediate.
Coupling with thiophene carboxylic acid: The oxoethoxy intermediate is then coupled with thiophene-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the oxoethoxy linkage can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO
Properties
Molecular Formula |
C20H17NO4S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H17NO4S/c1-24-16-8-4-14(5-9-16)18(22)13-25-17-10-6-15(7-11-17)21-20(23)19-3-2-12-26-19/h2-12H,13H2,1H3,(H,21,23) |
InChI Key |
QLFVZJXHLINWKD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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